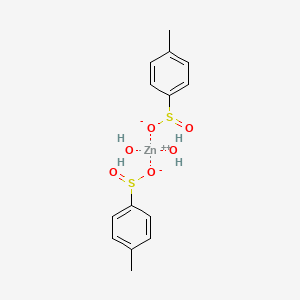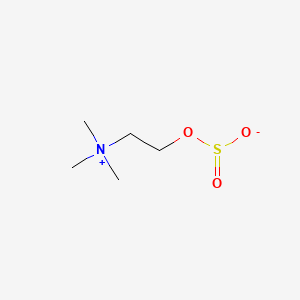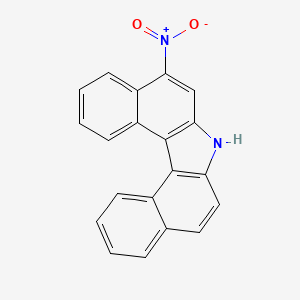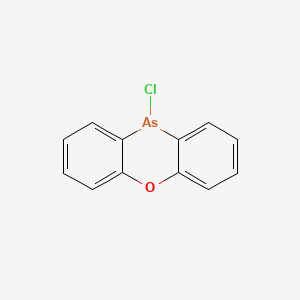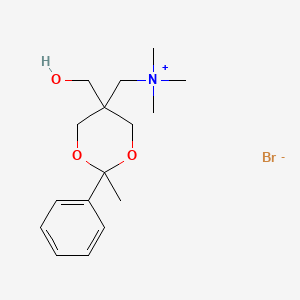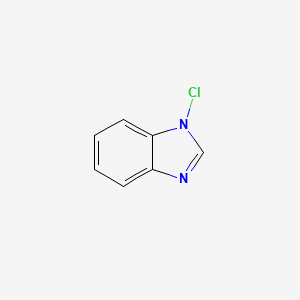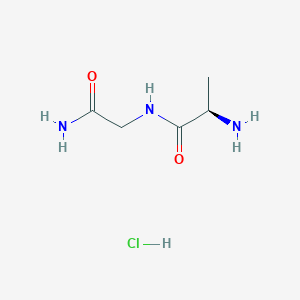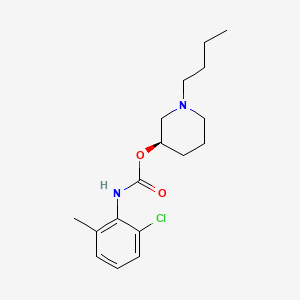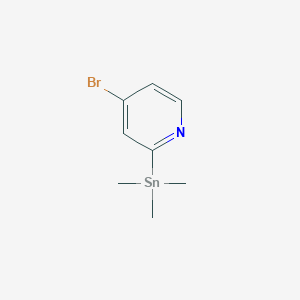
Thallium(1+) octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Thallium(1+) octadecanoate can be synthesized through a reaction between thallium(I) hydroxide and octadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
TlOH+C17H35COOH→Tl(C17H35COO)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Thallium(1+) octadecanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The carboxylate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sodium borohydride can reduce thallium(III) to thallium(I).
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under mild conditions.
Major Products Formed
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: Various thallium carboxylates with different substituents.
科学研究应用
Thallium(1+) octadecanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other thallium compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of thallium(1+) octadecanoate involves its interaction with cellular components, particularly those containing sulfur and nitrogen. Thallium can mimic potassium ions, disrupting cellular processes such as enzyme activity and ion transport. This disruption can lead to various physiological effects, including toxicity at higher concentrations.
相似化合物的比较
Similar Compounds
- Thallium(1+) acetate
- Thallium(1+) chloride
- Thallium(1+) nitrate
Comparison
Thallium(1+) octadecanoate is unique due to its long-chain fatty acid component, which imparts different solubility and reactivity properties compared to other thallium(I) compounds. This uniqueness makes it suitable for specific applications where other thallium compounds may not be effective.
属性
CAS 编号 |
33734-56-4 |
|---|---|
分子式 |
C18H35O2Tl |
分子量 |
487.9 g/mol |
IUPAC 名称 |
octadecanoate;thallium(1+) |
InChI |
InChI=1S/C18H36O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI 键 |
CUEKJWSALCWBPG-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Tl+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
